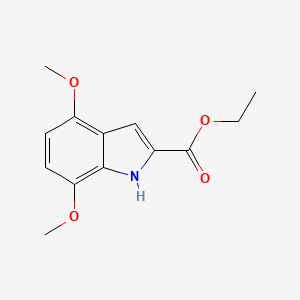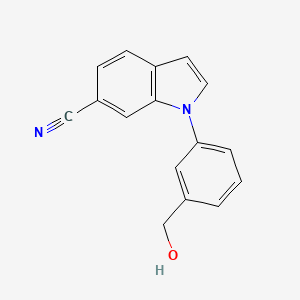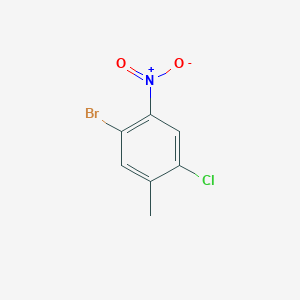
Methyl 2-amino-6-bromo-3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-6-bromo-3-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2. This compound is characterized by the presence of amino, bromo, and fluoro substituents on a benzoate ester framework. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-bromo-3-fluorobenzoate typically involves multi-step organic reactions. One common method is the bromination of Methyl 2-amino-3-fluorobenzoate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-bromo-3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to yield amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions include substituted benzoates, nitrobenzoates, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-6-bromo-3-fluorobenzoate has diverse applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Organic Synthesis: It is a valuable building block for the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-bromo-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, bromo, and fluoro groups allows it to form strong interactions with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-fluorobenzoate
- Methyl 2-amino-6-fluorobenzoate
- Methyl 2-amino-3-bromo-6-fluorobenzoate
Uniqueness
Methyl 2-amino-6-bromo-3-fluorobenzoate is unique due to the specific arrangement of substituents on the benzoate ring, which imparts distinct chemical and biological properties. The combination of amino, bromo, and fluoro groups enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
methyl 2-amino-6-bromo-3-fluorobenzoate |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 |
InChI Key |
FRRDYQLQOHCYGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11865571.png)
![(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(1,3-thiazol-5-yl)methanone](/img/structure/B11865575.png)

![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-7-methyl-](/img/structure/B11865581.png)




![5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11865627.png)




